

Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate

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Compound of Interest

Compound Name: Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate

Cat. No.: B171570

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Technical Guide: Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate

CAS Number: 112190-03-1

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate**, a quinoline derivative of significant interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and discusses its potential applications as a key intermediate in the development of targeted therapeutics.

Compound Properties

Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate is a solid organic compound at room temperature. Its key physicochemical properties are summarized in the table below.

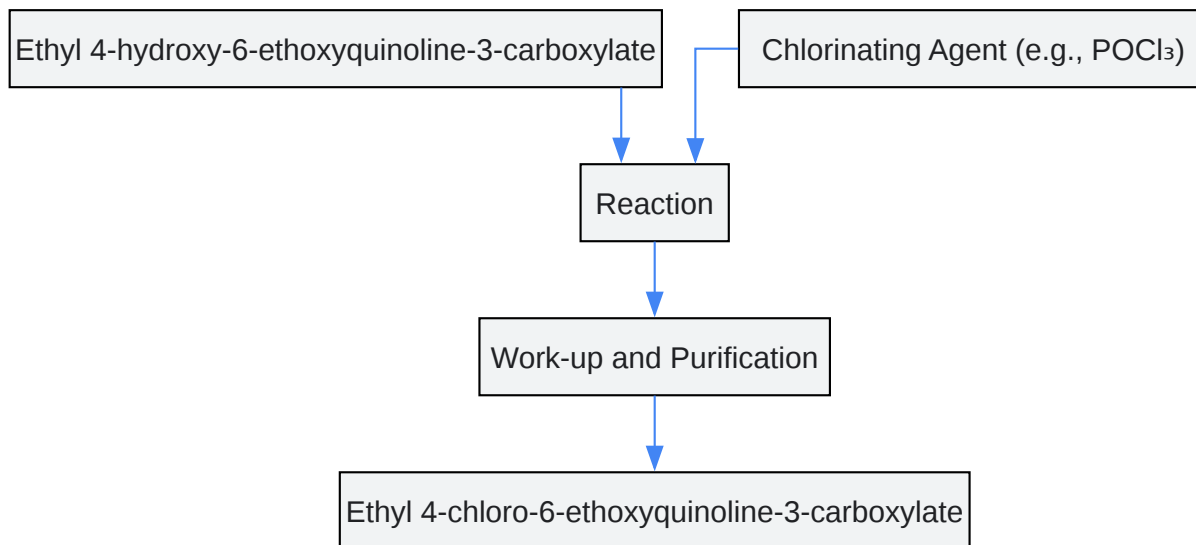
Property	Value	Reference
CAS Number	112190-03-1	[1]
Molecular Formula	C ₁₄ H ₁₄ ClNO ₃	
Molecular Weight	279.72 g/mol	
Physical Form	Solid	[1]
Melting Point	98 - 99 °C	[1]
Purity	≥ 95%	[1]
Storage	Long-term in a cool, dry place	[1]

Synthesis of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate

The synthesis of **Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate** typically proceeds through the chlorination of its 4-hydroxy precursor, Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate. This transformation is a common and effective method for introducing a reactive chloro group at the 4-position of the quinoline ring, which can then be used for further functionalization. Reagents such as phosphorus oxychloride (POCl₃) or oxalyl chloride are commonly employed for this purpose.[2]

Proposed Synthetic Workflow

The logical workflow for the synthesis is depicted below, starting from the precursor and proceeding to the final product.



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Caption: Proposed synthetic workflow for **Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate**.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous 4-chloroquinoline derivatives.^{[3][4]}

Materials:

- Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate
- Phosphorus oxychloride (POCl₃)
- Dichloromethane (DCM, anhydrous)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

- Silica gel for column chromatography
- Ethyl acetate and hexanes for elution

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate in an excess of phosphorus oxychloride (POCl_3). The reaction can also be carried out in an inert solvent like dichloromethane.
- **Chlorination:** Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and carefully quench it by slowly pouring it over crushed ice. Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
- **Extraction:** Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure **Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate**.

Potential Biological Significance and Applications

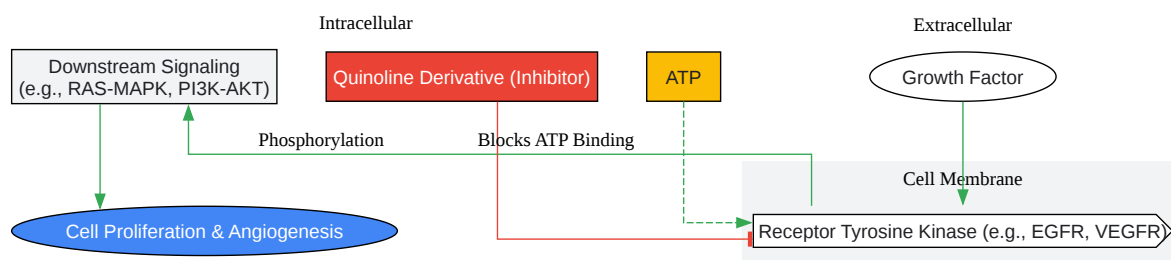
While **Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate** is primarily utilized as a synthetic intermediate, the broader class of 4-chloroquinoline derivatives has garnered significant attention in medicinal chemistry.^[5] These compounds serve as crucial scaffolds for the development of targeted therapies, particularly in oncology. The chloro-substituent at the 4-position is a key reactive handle for introducing various functionalities through nucleophilic aromatic substitution, allowing for the synthesis of diverse libraries of bioactive molecules.^[2]

Derivatives of 4-chloroquinolines have been extensively investigated as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated

in cancer.[1]

Tyrosine Kinase Inhibition Signaling Pathway

A common mechanism of action for quinoline-based anticancer agents is the inhibition of tyrosine kinase receptors, such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR). By blocking the ATP-binding site of these kinases, these inhibitors prevent downstream signaling cascades that promote cell proliferation and angiogenesis.[1]



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